molecular formula C11H21ClN2O3 B13453896 tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride

Cat. No.: B13453896
M. Wt: 264.75 g/mol
InChI Key: FSFGBKKTBLEOCO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate hydrochloride is a synthetic organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10;/h4-7,12H2,1-3H3,(H,13,14);1H

InChI Key

FSFGBKKTBLEOCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CN.Cl

Origin of Product

United States

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